molecular formula C10H16O4S B15277985 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid

2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid

Katalognummer: B15277985
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: SNUPDSQIEPSWBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O4S. It is characterized by a spirocyclic structure, where a single carbon atom connects two rings, creating a unique three-dimensional shape.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through annulation reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring using conventional chemical transformations. These reactions often require specific catalysts and controlled conditions to ensure the desired stereoselectivity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scalable annulation strategies similar to those used in laboratory settings. The use of readily available starting materials and minimal chromatographic purifications are essential for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
  • 2-Azabicyclo[3.2.1]octane
  • Spirocyclic oxindoles

Comparison: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. Compared to similar spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Eigenschaften

Molekularformel

C10H16O4S

Molekulargewicht

232.30 g/mol

IUPAC-Name

2-methylsulfonylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H16O4S/c1-15(13,14)10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12)

InChI-Schlüssel

SNUPDSQIEPSWBE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1(CC2(C1)CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.